

Cy3.5 Labeling for Flow Cytometry: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B15553570

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cy3.5 for Flow Cytometry

Cyanine3.5 (**Cy3.5**) is a bright, orange-red fluorescent dye that serves as a valuable tool in multicolor flow cytometry.^[1] Its spectral properties make it well-suited for excitation by the yellow-green laser (typically 561 nm), filling a spectral niche that allows for its integration into complex immunophenotyping panels. This document provides detailed application notes and protocols for the use of **Cy3.5** in flow cytometry, with a focus on antibody labeling and intracellular cytokine staining.

Cy3.5 is a member of the cyanine dye family and is known for its high photostability and bright fluorescence.^[1] An interesting characteristic of **Cy3.5**, similar to Cy3, is that its fluorescence is often enhanced upon covalent linkage to proteins, which can be advantageous for achieving a high signal-to-noise ratio in biological assays.

Quantitative Data

For effective experimental design and data analysis in flow cytometry, a thorough understanding of the quantitative properties of the fluorochromes is essential. The following tables summarize the key spectral and photophysical properties of **Cy3.5** and provide a comparative overview with other common fluorochromes.

Table 1: Spectral and Photophysical Properties of Cy3.5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~581 nm	[1]
Emission Maximum (λ_{em})	~596 nm	[1]
Molar Extinction Coefficient (ϵ)	116,000 $\text{cm}^{-1}\text{M}^{-1}$	[2]
Quantum Yield (Φ)	0.15 - 0.35	[2]
Stokes Shift	~15 nm	[1]
Common Laser Line	561 nm (Yellow-Green)	[2]
Common Emission Filter	585/42 nm	[2]

Note on Quantum Yield: Different sources report varying quantum yields for **Cy3.5**. This variability may depend on the solvent environment and conjugation state. Researchers should consider this variability in the context of their specific application.

Table 2: Comparative Brightness and Photostability of Common Fluorochromes

Fluorochrome	Relative Brightness	Relative Photostability
FITC	Moderate	Low
PE	Very High	Moderate
Cy3.5	High	High
APC	High	High
Alexa Fluor 488	High	High
Alexa Fluor 568	High	Very High

This table provides a qualitative comparison. The actual performance can vary depending on the instrument, laser power, and experimental conditions.

Table 3: Illustrative Compensation Matrix with Cy3.5

Fluorescence spillover occurs when the emission spectrum of one fluorochrome overlaps with the detection channel of another.^[3] Compensation is a mathematical correction to account for this spillover. The following is a hypothetical compensation matrix to illustrate the potential spillover of **Cy3.5** into other common channels. Actual compensation values are highly instrument-specific and must be determined experimentally for each flow cytometer and panel.

FITC (FL1)	PE (FL2)	Cy3.5 (FL3)	APC (FL4)	
From FITC	100%	15%	2%	0.1%
From PE	2%	100%	25%	1%
From Cy3.5	0.5%	10%	100%	5%
From APC	0%	0.1%	1%	100%

Experimental Protocols

Antibody Labeling with Cy3.5 NHS Ester

This protocol describes the covalent labeling of antibodies with **Cy3.5** N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines on the antibody.

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **Cy3.5** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate, pH 8.5
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Reaction tubes
- Spectrophotometer

Protocol:

- Prepare the Antibody:
 - Dialyze the antibody against 1X PBS, pH 7.4, to remove any amine-containing buffers or stabilizers.
 - Adjust the antibody concentration to 1-2 mg/mL.
 - Add 1 M sodium bicarbonate to the antibody solution to a final concentration of 0.1 M to raise the pH to ~8.3-8.5.
- Prepare the **Cy3.5** NHS Ester Stock Solution:
 - Allow the vial of **Cy3.5** NHS ester to warm to room temperature before opening.
 - Dissolve the **Cy3.5** NHS ester in a small volume of anhydrous DMF or DMSO to a final concentration of 10 mg/mL. Vortex to ensure it is fully dissolved. This solution should be prepared fresh.
- Conjugation Reaction:
 - Calculate the required volume of **Cy3.5** NHS ester solution. A molar excess of 8-12 fold of dye to antibody is a good starting point for mono-labeling.
 - Calculation: $(\text{mg of Ab} / \text{MW of Ab}) * \text{Molar Excess} * \text{MW of Cy3.5 NHS Ester} = \text{mg of Cy3.5 NHS Ester needed}$
 - Add the calculated volume of **Cy3.5** solution to the antibody solution while gently vortexing.
 - Incubate the reaction for 1-2 hours at room temperature, protected from light.
- Purification of the Labeled Antibody:
 - Prepare a size-exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions, equilibrating with 1X PBS, pH 7.4.
 - Apply the conjugation reaction mixture to the top of the column.

- Elute the labeled antibody with 1X PBS. The first colored fraction to elute will be the conjugated antibody. Unconjugated dye will elute later.
- Collect the fractions containing the labeled antibody.
- Characterization of the Conjugate:
 - Measure the absorbance of the purified conjugate at 280 nm (for protein) and 581 nm (for **Cy3.5**).
 - Calculate the degree of labeling (DOL) using the following formula:
 - $DOL = (A_{581} * MW \text{ of Ab}) / (\varepsilon_{\text{Cy3.5}} * (A_{280} - (A_{581} * CF_{280})))$
 - Where:
 - A_{581} and A_{280} are the absorbances at 581 nm and 280 nm.
 - MW of Ab is the molecular weight of the antibody (~150,000 g/mol for IgG).
 - $\varepsilon_{\text{Cy3.5}}$ is the molar extinction coefficient of **Cy3.5** ($116,000 \text{ M}^{-1}\text{cm}^{-1}$).
 - CF_{280} is the correction factor for the absorbance of the dye at 280 nm (typically around 0.08 for Cy dyes).
- Storage:
 - Store the labeled antibody at 4°C, protected from light. For long-term storage, add a stabilizing protein like BSA and store at -20°C or -80°C.

Intracellular Cytokine Staining Protocol

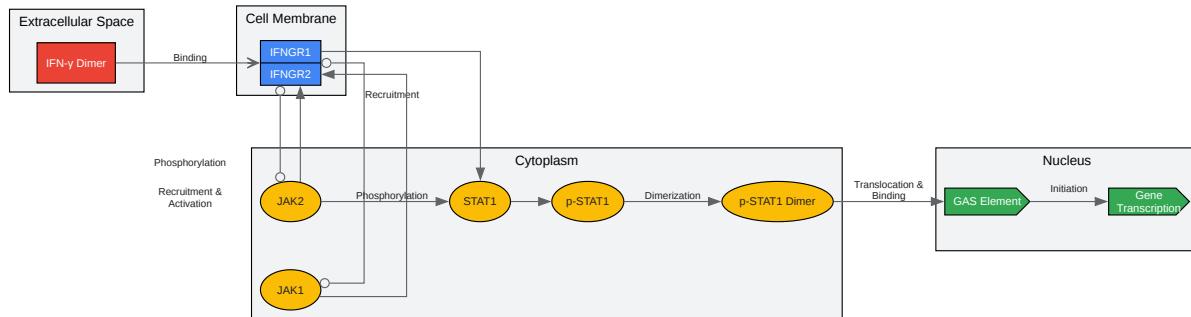
This protocol outlines the general procedure for staining intracellular cytokines, such as IFN-γ, using a **Cy3.5**-conjugated antibody.

Materials:

- Cell suspension (e.g., activated PBMCs)

- Cell culture medium
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
- Permeabilization Buffer (e.g., PBS with 0.1% Saponin and 1% BSA)
- **Cy3.5-conjugated anti-cytokine antibody (e.g., anti-IFN-γ-Cy3.5)**
- Antibodies for surface marker staining
- Flow cytometry staining buffer (e.g., PBS with 2% FBS)
- Flow cytometer

Protocol:

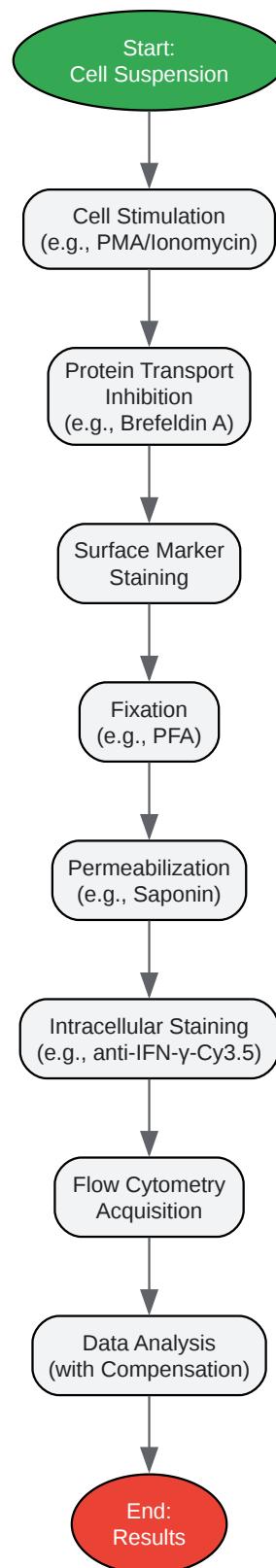

- Cell Stimulation:
 - Stimulate cells with the appropriate activators (e.g., PMA and ionomycin, or specific antigen) in culture medium for a predetermined time (typically 4-6 hours).
 - For the last 2-4 hours of stimulation, add a protein transport inhibitor to the culture to block cytokine secretion and allow for intracellular accumulation.
- Surface Staining:
 - Harvest the cells and wash them with flow cytometry staining buffer.
 - Resuspend the cells in the staining buffer containing the fluorescently labeled antibodies for cell surface markers.
 - Incubate for 20-30 minutes at 4°C in the dark.
 - Wash the cells twice with staining buffer.
- Fixation:

- Resuspend the cells in Fixation Buffer.
- Incubate for 20 minutes at room temperature.
- Wash the cells once with flow cytometry staining buffer.
- Permeabilization and Intracellular Staining:
 - Resuspend the fixed cells in Permeabilization Buffer.
 - Add the **Cy3.5**-conjugated anti-cytokine antibody at the predetermined optimal concentration.
 - Incubate for 30-45 minutes at room temperature in the dark.
 - Wash the cells twice with Permeabilization Buffer.
- Acquisition:
 - Resuspend the cells in flow cytometry staining buffer.
 - Acquire the samples on a flow cytometer equipped with a 561 nm laser.
 - Set up appropriate compensation controls using single-stained samples for each fluorochrome in the panel.

Visualizations

Interferon-gamma (IFN- γ) Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway initiated by IFN- γ , a key cytokine in the immune response. This pathway is frequently analyzed by detecting intracellular IFN- γ production in activated T cells using flow cytometry.



[Click to download full resolution via product page](#)

Caption: IFN-γ signaling cascade leading to gene transcription.

Experimental Workflow: Intracellular Cytokine Staining

This diagram outlines the key steps involved in the intracellular staining of cytokines for flow cytometry analysis.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Compensation used in Flow cytometry [bioinformin.net]
- 2. lerner.ccf.org [lerner.ccf.org]
- 3. Spectral Spillover in Flow Cytometry | FluoroFinder [fluorofinder.com]
- To cite this document: BenchChem. [Cy3.5 Labeling for Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15553570#cy3-5-labeling-for-flow-cytometry-applications>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

